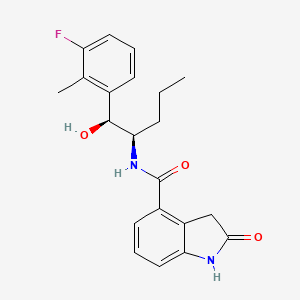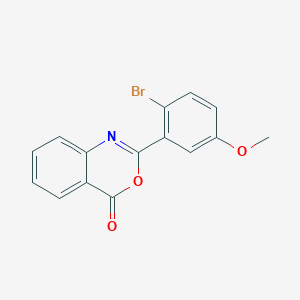
Dimethyl pimelate-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Dimethyl pimelate-d4 is synthesized through the deuteration of Dimethyl pimelate. The synthetic route involves the esterification of pimelic acid with deuterated methanol under acidic conditions . The reaction conditions typically include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the esterification process . Industrial production methods follow similar synthetic routes but are scaled up to accommodate larger quantities and may involve continuous flow processes to enhance efficiency and yield .
Análisis De Reacciones Químicas
Dimethyl pimelate-d4 undergoes various chemical reactions, including:
The major products formed from these reactions include pimelic acid-d4, alcohol derivatives, and substituted esters .
Aplicaciones Científicas De Investigación
Dimethyl pimelate-d4 has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Dimethyl pimelate-d4 involves its incorporation into drug molecules as a stable isotope. This incorporation allows for the precise quantitation of the drug’s pharmacokinetics and metabolic profiles . The deuterium atoms in this compound can alter the rate of metabolic reactions, providing insights into the drug’s behavior in biological systems . The molecular targets and pathways involved include various enzymes and metabolic pathways that interact with the labeled compound .
Comparación Con Compuestos Similares
Dimethyl pimelate-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Dimethyl pimelate: The non-deuterated form of this compound, used in similar applications but without the benefits of stable isotope labeling.
Dimethyl heptanedioate: Another ester of pimelic acid, used in various chemical syntheses.
Pimelic acid dimethyl ester: A synonym for Dimethyl pimelate, used interchangeably in chemical research.
The uniqueness of this compound lies in its ability to provide detailed insights into the pharmacokinetics and metabolic profiles of drugs due to its stable isotope labeling .
Propiedades
Fórmula molecular |
C9H16O4 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
dimethyl 2,2,6,6-tetradeuterioheptanedioate |
InChI |
InChI=1S/C9H16O4/c1-12-8(10)6-4-3-5-7-9(11)13-2/h3-7H2,1-2H3/i6D2,7D2 |
Clave InChI |
SHWINQXIGSEZAP-KXGHAPEVSA-N |
SMILES isomérico |
[2H]C([2H])(CCCC([2H])([2H])C(=O)OC)C(=O)OC |
SMILES canónico |
COC(=O)CCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


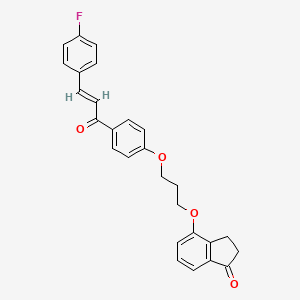

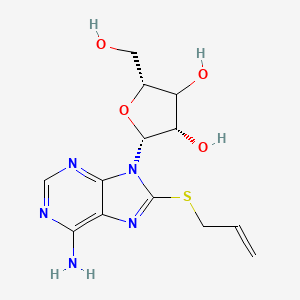
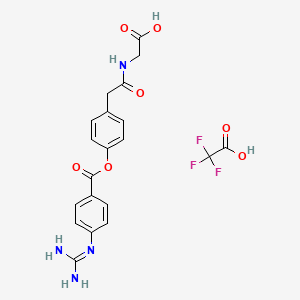
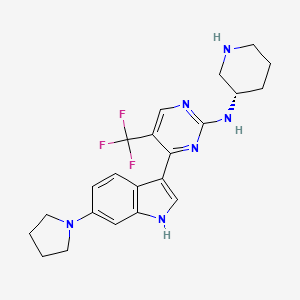
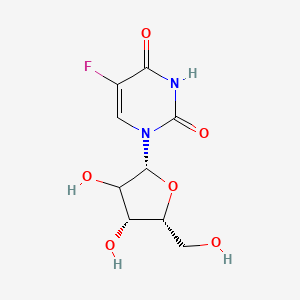
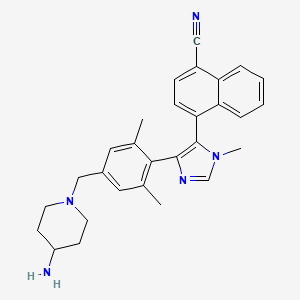
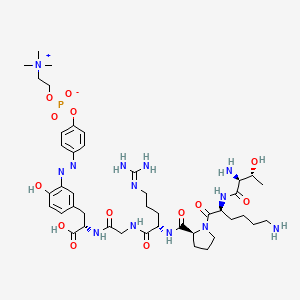
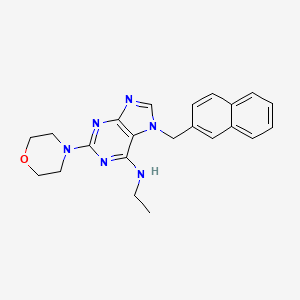
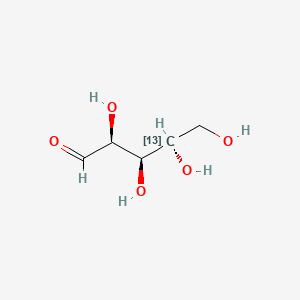
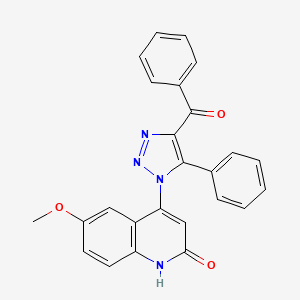
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12396948.png)
